

# Spectroscopic Profile of 2-(4-Chlorobenzoyl)benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Chlorobenzoyl)benzoic acid

CAS No.: 60839-51-2

Cat. No.: B7733809

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This technical guide provides an in-depth analysis of the spectral data for **2-(4-Chlorobenzoyl)benzoic acid** (CAS No: 85-56-3), a key intermediate in the synthesis of pharmaceuticals and polymers.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of this compound. The interpretation of the spectral data is grounded in fundamental principles of spectroscopy and supported by references to authoritative sources.

## Introduction to 2-(4-Chlorobenzoyl)benzoic acid

**2-(4-Chlorobenzoyl)benzoic acid** is a benzophenone derivative with the molecular formula  $C_{14}H_9ClO_3$  and a molecular weight of 260.67 g/mol .[2][3] Its structure, featuring a benzoic acid moiety substituted at the 2-position with a 4-chlorobenzoyl group, makes it a valuable precursor in various chemical syntheses.[2] Notably, it serves as a raw material for the production of the antihypertensive drug Chlorthalidone and the appetite suppressant Mazindol.[4] Given its significance, a thorough spectroscopic characterization is essential for quality control and

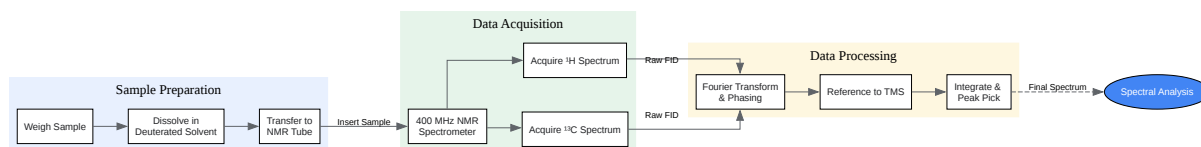
regulatory compliance. This guide elucidates the characteristic spectral features of this molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were analyzed to confirm the structure of **2-(4-Chlorobenzoyl)benzoic acid**.

### Experimental Protocol: NMR Spectroscopy

A sample of **2-(4-Chlorobenzoyl)benzoic acid** was dissolved in an appropriate deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ). The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.



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Figure 1: A generalized workflow for NMR data acquisition and processing.

### $^1\text{H}$ NMR Spectral Data and Interpretation

The  $^1\text{H}$  NMR spectrum of **2-(4-Chlorobenzoyl)benzoic acid** displays a complex pattern of signals in the aromatic region, consistent with its disubstituted benzene rings. The data presented below was obtained in Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ).<sup>[5]</sup>

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Assignment
~13.3	Singlet (broad)	1H, -COOH
8.02	Multiplet	Aromatic Protons
7.75	Multiplet	Aromatic Protons
7.68	Multiplet	Aromatic Protons
7.64	Multiplet	Aromatic Protons
7.58	Multiplet	Aromatic Protons
7.45	Multiplet	Aromatic Protons

Interpretation:

- **Carboxylic Acid Proton:** A broad singlet is observed at approximately 13.3 ppm, which is characteristic of a carboxylic acid proton.<sup>[5]</sup> The broadness of this signal is due to hydrogen bonding and chemical exchange.
- **Aromatic Protons:** The aromatic region between 7.45 and 8.02 ppm integrates to eight protons, corresponding to the eight protons on the two benzene rings.<sup>[5]</sup> The overlapping multiplets arise from the complex spin-spin coupling patterns of the protons on the substituted rings. The protons on the 4-chlorobenzoyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the 2-benzoylbenzoic acid ring will exhibit a more complex splitting pattern due to the ortho-substitution. The electron-withdrawing nature of the carbonyl and chloro groups causes the aromatic protons to be deshielded and resonate at these downfield chemical shifts.

## <sup>13</sup>C NMR Spectral Data and Interpretation

While an experimental <sup>13</sup>C NMR spectrum with explicit peak assignments for **2-(4-Chlorobenzoyl)benzoic acid** is not readily available in the searched literature, a predicted spectrum can be derived based on the analysis of similar structures, such as benzoic acid and 2-chlorobenzoic acid.<sup>[6][7]</sup> The spectrum is expected to show 14 distinct carbon signals.

Predicted Chemical Shift ( $\delta$ ) (ppm)	Assignment
~195	C=O (Ketone)
~167	C=O (Carboxylic Acid)
~140	Quaternary Aromatic Carbon
~138	Quaternary Aromatic Carbon
~136	Quaternary Aromatic Carbon
~133	Aromatic C-H
~132	Aromatic C-H
~131	Aromatic C-H
~130	Quaternary Aromatic Carbon
~129	Aromatic C-H
~128	Aromatic C-H
~127	Aromatic C-H
~126	Aromatic C-H
~125	Aromatic C-H

#### Interpretation:

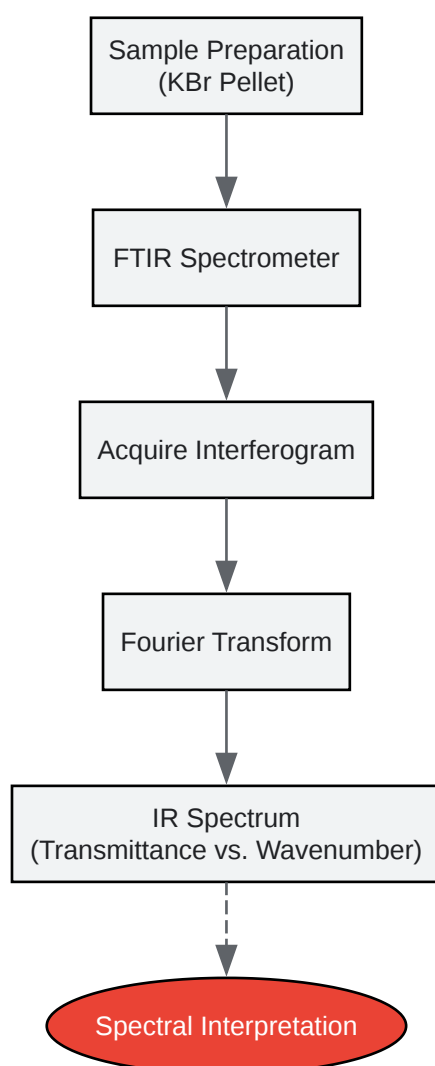
- Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl carbons. The ketone carbonyl is predicted to be around 195 ppm, while the carboxylic acid carbonyl should appear around 167 ppm.[8]
- Aromatic Carbons: The remaining twelve signals in the region of approximately 125-140 ppm correspond to the carbons of the two aromatic rings.[8] The carbons directly attached to the electron-withdrawing chloro and carbonyl groups will be deshielded and appear at the lower end of this range. The quaternary carbons (those without attached protons) are expected to show weaker signals. The spectrum of 2-chlorobenzoic acid shows signals in the range of 126-135 ppm for the aromatic carbons and a carboxylic acid carbon at 171.09 ppm, which supports these predictions.[6]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

### Experimental Protocol: IR Spectroscopy

The IR spectrum of **2-(4-Chlorobenzoyl)benzoic acid** was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ .



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Figure 2: Workflow for obtaining and analyzing an FT-IR spectrum.

## IR Spectral Data and Interpretation

The IR spectrum of **2-(4-Chlorobenzoyl)benzoic acid** exhibits characteristic absorption bands that confirm the presence of the carboxylic acid and ketone functional groups, as well as the aromatic rings.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1660	C=O stretch	Ketone
~1600, ~1450	C=C stretch	Aromatic Ring
~1300	C-O stretch	Carboxylic Acid
~850	C-Cl stretch	Aryl Halide

Interpretation:

- **O-H Stretch:** A very broad absorption band is observed in the region of 3300-2500 cm<sup>-1</sup>, which is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.
- **C=O Stretches:** Two distinct carbonyl stretching bands are present. The absorption at approximately 1700 cm<sup>-1</sup> is attributed to the C=O of the carboxylic acid group, while the band around 1660 cm<sup>-1</sup> corresponds to the C=O of the benzophenone ketone moiety. The conjugation with the aromatic rings lowers the stretching frequency of the ketone carbonyl.
- **Aromatic C=C Stretches:** Absorptions around 1600 cm<sup>-1</sup> and 1450 cm<sup>-1</sup> are indicative of the C=C stretching vibrations within the aromatic rings.
- **C-O Stretch:** A band in the region of 1300 cm<sup>-1</sup> is assigned to the C-O stretching vibration of the carboxylic acid.

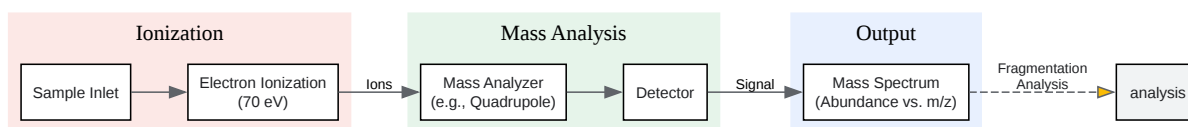
- C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around  $850\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

### Experimental Protocol: Mass Spectrometry

The mass spectrum of **2-(4-Chlorobenzoyl)benzoic acid** was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were separated according to their mass-to-charge ratio ( $m/z$ ) and detected.



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Figure 3: A simplified workflow for electron ionization mass spectrometry.

## Mass Spectral Data and Interpretation

The mass spectrum of **2-(4-Chlorobenzoyl)benzoic acid** shows a molecular ion peak and several characteristic fragment ions.<sup>[5]</sup>

m/z	Proposed Fragment	Interpretation
260/262	$[\text{C}_{14}\text{H}_9\text{ClO}_3]^+$	Molecular ion ( $\text{M}^+$ ) and its isotope peak ( $\text{M}+2$ )
243	$[\text{C}_{14}\text{H}_8\text{ClO}_2]^+$	Loss of OH
225	$[\text{C}_{14}\text{H}_9\text{O}_3]^+$	Loss of Cl
181	$[\text{C}_{13}\text{H}_9\text{O}_2]^+$	Loss of $\text{C}_6\text{H}_4\text{Cl}$
139/141	$[\text{C}_7\text{H}_4\text{ClO}]^+$	4-Chlorobenzoyl cation and its isotope peak
111/113	$[\text{C}_6\text{H}_4\text{Cl}]^+$	Chlorophenyl cation and its isotope peak
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Benzoyl cation
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

#### Interpretation:

- **Molecular Ion:** The molecular ion peak is observed at m/z 260, corresponding to the molecular weight of the compound. The presence of a significant peak at m/z 262 with approximately one-third the intensity of the m/z 260 peak is characteristic of a molecule containing one chlorine atom (due to the  $^{37}\text{Cl}$  isotope).<sup>[5]</sup>
- **Primary Fragmentation:** The initial fragmentation involves the loss of a hydroxyl radical ( $\bullet\text{OH}$ ) to give a peak at m/z 243, or the loss of a chlorine atom ( $\bullet\text{Cl}$ ) to give a peak at m/z 225.
- **Formation of Benzoyl Cations:** A prominent fragmentation pathway is the cleavage of the bond between the two aromatic rings, leading to the formation of the 4-chlorobenzoyl cation at m/z 139 (with its isotope peak at m/z 141) and the 2-carboxybenzoyl radical. Further fragmentation of the 4-chlorobenzoyl cation by loss of CO gives the chlorophenyl cation at m/z 111 (with its isotope peak at m/z 113).
- **Other Significant Fragments:** The peak at m/z 181 can be attributed to the loss of the chlorophenyl group. The presence of the benzoyl cation at m/z 105 and the phenyl cation at m/z 77 are common fragments in the mass spectra of benzophenone derivatives.

## Conclusion

The combined application of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **2-(4-Chlorobenzoyl)benzoic acid**. The  $^1\text{H}$  NMR spectrum confirms the presence of the carboxylic acid proton and the eight aromatic protons with their expected complex splitting patterns. While experimental  $^{13}\text{C}$  NMR data was not found, a predicted spectrum is consistent with the molecular structure. The IR spectrum clearly indicates the presence of the carboxylic acid (both O-H and C=O stretches), the ketone carbonyl, and the aromatic rings. Finally, the mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the structure, including the characteristic isotopic signature of chlorine. This complete spectral dataset serves as a reliable reference for the identification and quality assessment of **2-(4-Chlorobenzoyl)benzoic acid** in research and industrial applications.

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